molecular formula C16H15N3O3S B2643888 12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one CAS No. 1021260-63-8

12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one

Cat. No. B2643888
CAS RN: 1021260-63-8
M. Wt: 329.37
InChI Key: ASKVMNUAADVLGC-UHFFFAOYSA-N
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Description

12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality 12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Structural Analysis

Studies on morpholine derivatives, such as the synthesis and photophysical characterization of related compounds, reveal insights into their structural and electronic properties. For example, Taylor Chin et al. (2010) explored the synthesis and X-ray structure analysis of morpholine compounds, highlighting the importance of their geometry and electronic transitions in dilute solutions. This research underscores the potential applications of morpholine derivatives in materials science, particularly in designing compounds with specific photophysical properties (Taylor Chin et al., 2010).

Fungicidal Activity

The modification of morpholine structures to enhance their biological activity has been a subject of research. E. Pommer (1984) investigated the fungicidal activity of compounds obtained by N-substitution of morpholine, finding that certain modifications could lead to enhanced activity against specific fungal diseases. This suggests the potential application of morpholine derivatives in developing new fungicides (E. Pommer, 1984).

Synthesis of Mesoionic Compounds

Research by P. de Almeida et al. (2002) on the synthesis of mesoionic compounds involving morpholine derivatives illustrates the chemical versatility of morpholine in forming structurally diverse and biologically active compounds. Mesoionic compounds have been noted for their wide-ranging biological activities, indicating the potential for morpholine derivatives to serve as key intermediates in pharmaceutical and material science applications (P. de Almeida et al., 2002).

Chemosenors for Metal Ions

In the context of analytical chemistry, morpholine derivatives have been used to design chemosensors. A study by Shally et al. (2020) on the development of novel chemosensors for the detection of Pd2+ ions showcases the application of morpholine-containing compounds in environmental monitoring and analytical chemistry. These chemosensors exhibit selectivity and sensitivity towards specific metal ions, demonstrating the utility of morpholine derivatives in creating functional materials for chemical sensing (Shally et al., 2020).

properties

IUPAC Name

12-methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-2-3-13-17-14-11(15(20)19(13)9-10)8-12(23-14)16(21)18-4-6-22-7-5-18/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKVMNUAADVLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)N4CCOCC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one

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